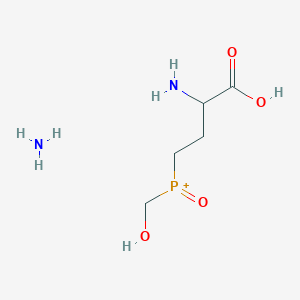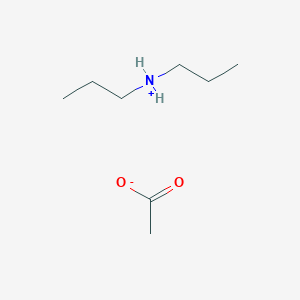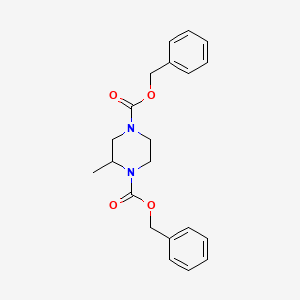![molecular formula C13H19NO5 B12512091 3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid](/img/structure/B12512091.png)
3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a furan ring attached to the butanoic acid chain. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of tert-butoxycarbonyl-protected amino acids with furan derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated peptide synthesizers and continuous flow reactors to streamline the process .
Types of Reactions:
Oxidation: The furan ring in 3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The furan ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Free amino acid without the Boc group.
Substitution: Substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid involves its reactivity due to the presence of the Boc-protected amino group and the furan ring. The Boc group provides stability during synthetic processes, while the furan ring can participate in various chemical reactions. The compound can interact with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and chemical reactions .
Comparación Con Compuestos Similares
3-[(Tert-butoxycarbonyl)amino]-4-(phenyl)butanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
3-[(Tert-butoxycarbonyl)amino]-4-(thiophen-2-yl)butanoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness: 3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid is unique due to the presence of the furan ring, which imparts distinct reactivity and properties compared to its analogs with different aromatic rings. The furan ring’s electron-rich nature makes it particularly reactive in electrophilic aromatic substitution reactions .
Propiedades
IUPAC Name |
4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTLLVUGUYBNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512032.png)
![N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B12512038.png)
![(2E)-2-[(dimethylamino)methylidene]-6-fluoro-3H-inden-1-one](/img/structure/B12512042.png)
![N-[(3-bromophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12512048.png)

![3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one](/img/structure/B12512069.png)
![5,10,15,20,25,30,35-Heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12512072.png)
![N'-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B12512079.png)

![4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B12512099.png)
![2-amino-9-{2,2-di-tert-butyl-7-[(tert-butyldimethylsilyl)oxy]-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl}-1H-purin-6-one](/img/structure/B12512112.png)
